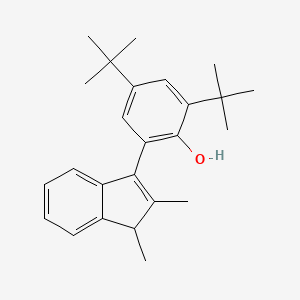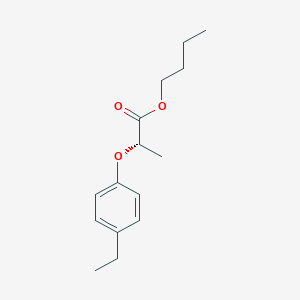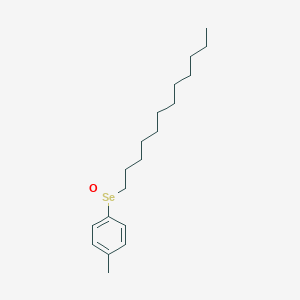silane CAS No. 199384-57-1](/img/structure/B12573860.png)
[(2-Bromo-1-methoxyprop-1-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H17BrO2Si. It is commonly used as a coupling agent and adhesion promoter in various industrial and manufacturing processes, such as in the production of adhesives, sealants, and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-methoxyprop-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Addition Reactions: Electrophiles such as hydrogen halides or halogens are used in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Addition Reactions: Products include halogenated silanes or other addition products.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of high-performance materials such as adhesives, sealants, and coatings
Wirkmechanismus
The mechanism of action of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane involves the formation of stable carbon-silicon bonds through nucleophilic substitution or addition reactions. The compound acts as a coupling agent, promoting adhesion between different materials by forming covalent bonds with both surfaces. This enhances the mechanical properties and durability of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxyprop-1-en-1-yl)oxysilane: Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
(2-Chloro-1-methoxyprop-1-en-1-yl)oxysilane: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This allows for the formation of a wide range of substituted silanes, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
199384-57-1 |
|---|---|
Molekularformel |
C7H15BrO2Si |
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
(2-bromo-1-methoxyprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C7H15BrO2Si/c1-6(8)7(9-2)10-11(3,4)5/h1-5H3 |
InChI-Schlüssel |
VPTFSNQUIPAUME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(OC)O[Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)
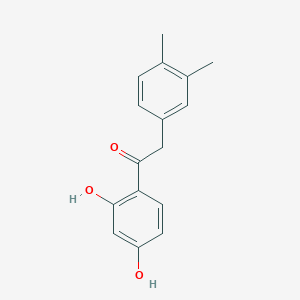
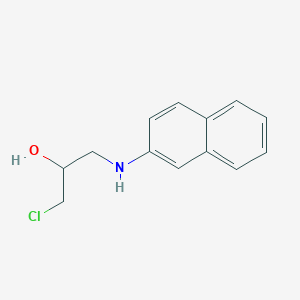
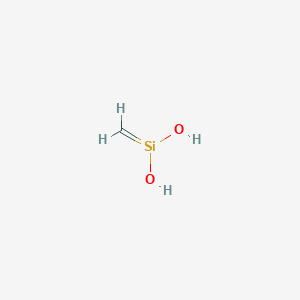
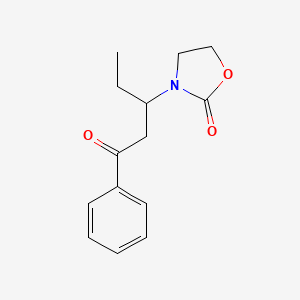
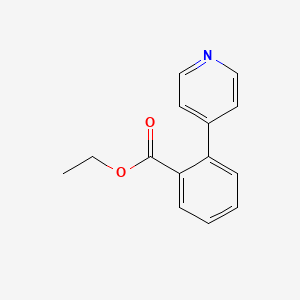
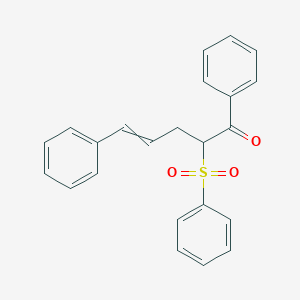
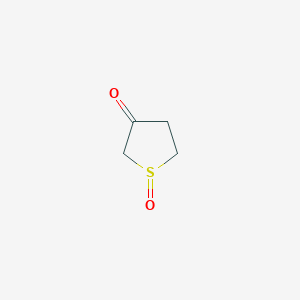
![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
